4-O-Benzyl-D-glucal

Catalog No.
S1897551
CAS No.
58871-11-7
M.F
C13H16O4
M. Wt
236.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-O-Benzyl-D-glucal

CAS Number

58871-11-7

Product Name

4-O-Benzyl-D-glucal

IUPAC Name

(2R,3S,4R)-2-(hydroxymethyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

InChI

InChI=1S/C13H16O4/c14-8-12-13(11(15)6-7-16-12)17-9-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2/t11-,12-,13+/m1/s1

InChI Key

OIWQZGBSQDJVJN-UPJWGTAASA-N

SMILES

C1=CC=C(C=C1)COC2C(C=COC2CO)O

Canonical SMILES

C1=CC=C(C=C1)COC2C(C=COC2CO)O

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H](C=CO[C@@H]2CO)O

4-O-Benzyl-D-glucal is a glucal derivative, specifically a benzylated form of D-glucal. It has the molecular formula C13H16O4C_{13}H_{16}O_{4} and is characterized by the presence of a benzyl group attached to the oxygen atom at the anomeric position (4-O position) of the glucal structure. This compound is notable for its reactivity and versatility in organic synthesis, serving as an important intermediate in the preparation of various glycosides and other complex molecules. The glucal framework provides a unique structural feature that enables specific chemical transformations, making it a valuable compound in carbohydrate chemistry.

Precursor for Carbohydrate Synthesis

One of the primary applications of 4-O-Benzyl-D-glucal is as a precursor for the synthesis of complex carbohydrates. The benzyl group can be selectively manipulated through various chemical reactions, allowing researchers to build desired carbohydrate structures. This ability is particularly useful in the synthesis of glycosides, which are molecules where a sugar moiety is linked to another molecule through a glycosidic bond. Glycosides play important roles in biological systems, and their synthesis allows researchers to study their function and develop new therapeutic agents.

For instance, a study published in the Journal of the American Chemical Society describes the utilization of 4-O-Benzyl-D-glucal as a starting material for the synthesis of a library of C-glycosides. These C-glycosides were then evaluated for their inhibitory activity against enzymes involved in bacterial infections [].

Due to its reactive aldehyde group and the presence of the benzyl substituent. Key reactions include:

  • Condensation Reactions: It can undergo condensation with various nucleophiles, such as enolates derived from ketones, leading to the formation of glucal propenones .
  • Oxidation: The compound can be oxidized to form different derivatives, including carboxylic acids or other functional groups depending on the reaction conditions .
  • Allylic Oxidation: It is also used as a reagent for allylic oxidation, which involves the introduction of oxygen functionalities at allylic positions .

The biological activity of 4-O-Benzyl-D-glucal has been explored primarily in relation to its potential as a glycosidase inhibitor. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates, and inhibitors can serve as therapeutic agents in various diseases. Studies have indicated that derivatives of 4-O-Benzyl-D-glucal exhibit inhibitory activity against certain glycosidases, suggesting potential applications in drug development .

Several methods exist for synthesizing 4-O-Benzyl-D-glucal:

  • Direct Benzylation: One common approach involves the direct benzylation of triacetylglucal, which yields 4-O-Benzyl-D-glucal with moderate efficiency (approximately 55% yield) through nucleophilic substitution reactions .
  • Zinc Reduction: Another method includes the zinc reduction of 3,4,6-tri-O-benzyl-D-glucal, which can provide access to this compound under specific conditions .
  • Condensation Reactions: The synthesis can also involve condensation reactions with suitable carbonyl compounds, leading to various substituted glucals .

4-O-Benzyl-D-glucal has several applications in organic synthesis and medicinal chemistry:

  • Intermediate for Glycosides: It serves as an important intermediate for synthesizing glycosides, which are essential components in pharmaceuticals and natural products.
  • Synthesis of Glycosidase Inhibitors: Its derivatives are explored for developing inhibitors targeting glycosidases, which have implications in treating conditions like diabetes and cancer .
  • Building Block for Complex Molecules: The compound is utilized as a building block in synthesizing more complex carbohydrate structures and other bioactive compounds.

Interaction studies involving 4-O-Benzyl-D-glucal focus on its reactivity with various reagents and biological targets:

  • Reactivity with Halogens: The compound reacts with halogens under specific conditions, leading to halogenated derivatives that may exhibit different biological activities .
  • Enzyme Inhibition Studies: Research has demonstrated its potential to inhibit glycosidases through competitive binding mechanisms, providing insights into its pharmacological properties .

Several compounds share structural similarities with 4-O-Benzyl-D-glucal. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3,4,6-Tri-O-benzyl-D-glucalContains three benzyl groups at positions 3, 4, and 6More hydrophobic; used in diverse syntheses
D-GlucoseNatural sugar without benzyl modificationEssential energy source; naturally occurring
D-GalactoseEpimer of D-glucoseDifferent biological roles; involved in lactose metabolism

The uniqueness of 4-O-Benzyl-D-glucal lies in its specific substitution pattern at the anomeric position while maintaining the glucal structure. This selective modification allows it to participate in unique chemical transformations not possible with other related compounds.

XLogP3

0.5

Wikipedia

4-O-Benzyl-D-glucal

Dates

Modify: 2023-08-16

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